molecular formula C28H26N2O8S3 B15012113 Diethyl 2,5-bis({[(phenylcarbonyl)sulfanyl]acetyl}amino)thiophene-3,4-dicarboxylate

Diethyl 2,5-bis({[(phenylcarbonyl)sulfanyl]acetyl}amino)thiophene-3,4-dicarboxylate

Cat. No.: B15012113
M. Wt: 614.7 g/mol
InChI Key: WQKQOLOVNXCULD-UHFFFAOYSA-N
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Description

3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds based on thiophene structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzoyl chloride and ethyl acetate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines .

Scientific Research Applications

3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-DIETHYL 2,5-BIS[2-(BENZOYLSULFANYL)ACETAMIDO]THIOPHENE-3,4-DICARBOXYLATE is unique due to its specific substitution pattern and the presence of benzoyl sulfanyl groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C28H26N2O8S3

Molecular Weight

614.7 g/mol

IUPAC Name

diethyl 2,5-bis[(2-benzoylsulfanylacetyl)amino]thiophene-3,4-dicarboxylate

InChI

InChI=1S/C28H26N2O8S3/c1-3-37-25(33)21-22(26(34)38-4-2)24(30-20(32)16-40-28(36)18-13-9-6-10-14-18)41-23(21)29-19(31)15-39-27(35)17-11-7-5-8-12-17/h5-14H,3-4,15-16H2,1-2H3,(H,29,31)(H,30,32)

InChI Key

WQKQOLOVNXCULD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C(=O)OCC)NC(=O)CSC(=O)C2=CC=CC=C2)NC(=O)CSC(=O)C3=CC=CC=C3

Origin of Product

United States

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